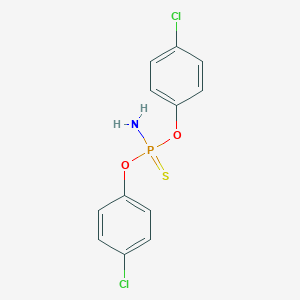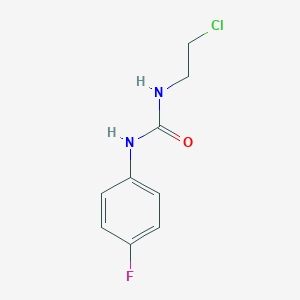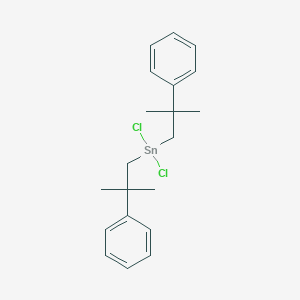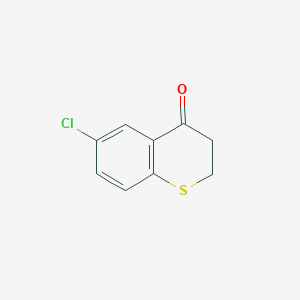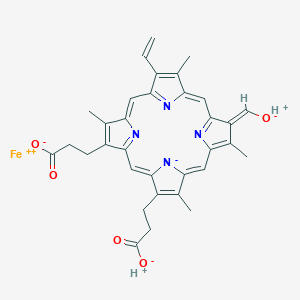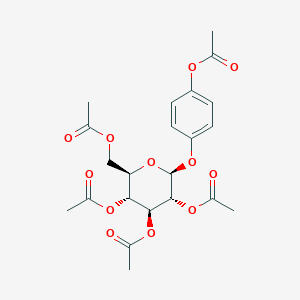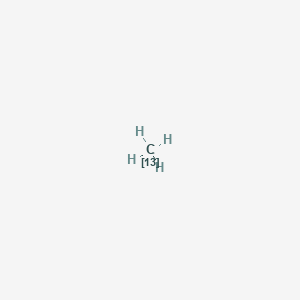
3,4,5-Trimethoxycinnamanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxycinnamanilide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors and has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways.
Mécanisme D'action
3,4,5-Trimethoxycinnamanilide works by inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
3,4,5-Trimethoxycinnamanilide has been found to have various biochemical and physiological effects. It has been found to be effective in the suppression of inflammation and immune responses. It has also been found to have anti-proliferative effects on cancer cells. In addition, it has been found to have neuroprotective effects and has been studied for its potential therapeutic applications in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-Trimethoxycinnamanilide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 3,4,5-Trimethoxycinnamanilide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. In addition, its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 3,4,5-Trimethoxycinnamanilide. One area of research is the development of more potent JAK inhibitors based on the structure of 3,4,5-Trimethoxycinnamanilide. Another area of research is the study of the effects of 3,4,5-Trimethoxycinnamanilide on various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further research is needed to determine the safety and efficacy of 3,4,5-Trimethoxycinnamanilide in humans. Overall, 3,4,5-Trimethoxycinnamanilide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Conclusion
In conclusion, 3,4,5-Trimethoxycinnamanilide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK2, a key mediator of cytokine signaling pathways. It has been found to have various biochemical and physiological effects, including the suppression of inflammation and immune responses. While there are limitations to its use in lab experiments, 3,4,5-Trimethoxycinnamanilide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 3,4,5-Trimethoxycinnamanilide involves the reaction of 3,4,5-trimethoxycinnamic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3,4,5-Trimethoxycinnamanilide.
Applications De Recherche Scientifique
3,4,5-Trimethoxycinnamanilide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses. 3,4,5-Trimethoxycinnamanilide has been found to be effective in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
Numéro CAS |
10263-44-2 |
|---|---|
Nom du produit |
3,4,5-Trimethoxycinnamanilide |
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO4/c1-21-15-11-13(12-16(22-2)18(15)23-3)9-10-17(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |
Clé InChI |
NAMIBPVVEFIUEE-MDZDMXLPSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
Synonymes |
N-Phenyl-3-(3,4,5-trimethoxyphenyl)propenamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
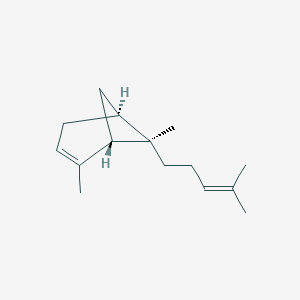
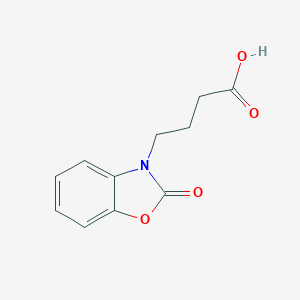
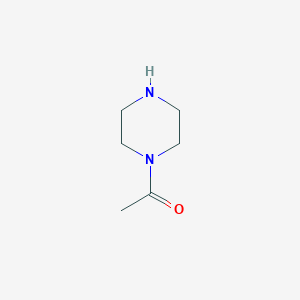
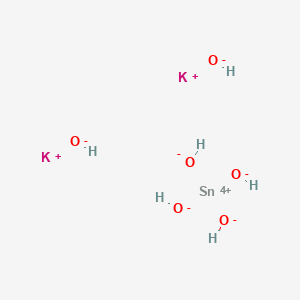
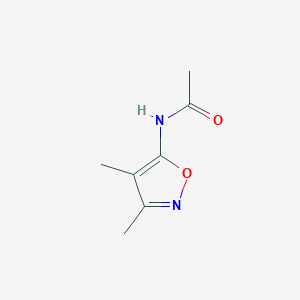
silane](/img/structure/B87712.png)
